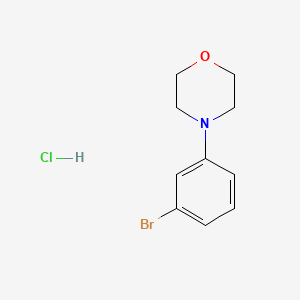

4-(3-Bromophenyl)morpholine hydrochloride

Beschreibung

Significance of Morpholine (B109124) Derivatives as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The morpholine moiety is widely recognized as a privileged scaffold in drug discovery and organic synthesis. nih.govlifechemicals.comnih.gov Its significance stems from a combination of favorable physicochemical, metabolic, and synthetic properties. The presence of the morpholine ring in a molecule can improve aqueous solubility and metabolic stability, and its flexible, chair-like conformation allows it to participate in various interactions with biological targets. nih.gov

In medicinal chemistry, morpholine derivatives are integral components of numerous approved and experimental drugs, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. lifechemicals.comnih.gov The ability of the morpholine scaffold to modulate the pharmacokinetic and pharmacodynamic properties of a molecule has led to its frequent use by medicinal chemists to optimize lead compounds. nih.gov The versatility of the morpholine ring allows it to serve as a building block for the synthesis of a wide array of therapeutic agents. nih.gov

From a synthetic standpoint, the morpholine ring is readily accessible through various established chemical routes, making it an attractive component for the construction of compound libraries for drug screening. nih.gov Its chemical stability and the ability to introduce substituents at various positions allow for the fine-tuning of a molecule's properties to achieve desired biological effects. nih.gov

Below is a table summarizing the key attributes of the morpholine scaffold that contribute to its privileged status in medicinal chemistry:

| Property | Significance in Drug Discovery and Synthesis |

| Physicochemical Properties | Improves aqueous solubility and provides a favorable lipophilic-hydrophilic balance. |

| Metabolic Stability | Can enhance the metabolic profile of a drug candidate, leading to improved bioavailability. |

| Biological Activity | The scaffold is present in a wide range of biologically active compounds with diverse therapeutic applications. |

| Synthetic Accessibility | Readily synthesized through various established methods, facilitating the creation of diverse chemical libraries. |

| Structural Versatility | Allows for substitution at multiple positions, enabling the optimization of structure-activity relationships. |

Overview of 4-(3-Bromophenyl)morpholine Hydrochloride as a Research Target in Chemical Biology

While the broader class of morpholine derivatives has been extensively studied, this compound has gained specific attention in the field of chemical biology as a "protein degrader building block". nih.gov This classification points to its utility in the burgeoning area of targeted protein degradation (TPD), a novel therapeutic strategy that aims to eliminate disease-causing proteins rather than simply inhibiting their function. nih.govsigmaaldrich.com

The primary application of building blocks like this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.govbio-techne.com PROTACs are bifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

In the context of a PROTAC, a molecule like this compound can serve as a core structural element or a precursor to a ligand that binds to either the target protein or the E3 ligase. The presence of the bromophenyl group is particularly significant as it provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the attachment of linkers or other molecular components necessary for PROTAC function.

The table below outlines the components of a typical PROTAC molecule and the potential role of a building block like this compound:

| PROTAC Component | Function | Potential Role of this compound |

| Target-Binding Ligand | Binds to the specific protein of interest that is to be degraded. | Can be a part of, or a precursor to, the synthesis of this ligand. |

| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase. | Can be a part of, or a precursor to, the synthesis of this ligand. |

| Linker | Connects the target-binding ligand and the E3 ligase ligand. | The bromophenyl group can serve as an attachment point for the linker. |

Scope and Objectives of Current Research on the Chemical Compound and its Analogues

The primary scope of current research involving this compound and its analogues is centered on the discovery and optimization of novel protein degraders. sigmaaldrich.com The overarching objective is to leverage this building block to systematically synthesize libraries of PROTACs for screening against a variety of disease-relevant protein targets. sigmaaldrich.com

Key research objectives include:

Synthesis of PROTAC Libraries: Utilizing this compound as a starting material or key intermediate to generate a diverse collection of PROTAC molecules. This involves systematically varying the other components of the PROTAC, namely the linker and the target-binding ligand. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the 4-(3-Bromophenyl)morpholine core, as well as the attached linker and target-binding ligand, affect the efficiency and selectivity of protein degradation. nih.gov This allows researchers to identify the optimal structural features for a potent and specific protein degrader.

Exploration of "Undruggable" Targets: A significant advantage of the TPD approach is its potential to target proteins that have been considered "undruggable" by traditional small molecule inhibitors. lifechemicals.com Research with building blocks like this compound aims to develop PROTACs that can effectively degrade such challenging targets.

Development of Novel Therapeutics: The ultimate goal of this research is to identify and develop novel PROTAC-based therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. nih.gov

The strategic use of building blocks with reactive functionalities, such as the bromine atom in this compound, is crucial for the modular and efficient synthesis of large and diverse PROTAC libraries, thereby accelerating the discovery of new and effective medicines. nih.gov

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12;/h1-3,8H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJROQPDPXSCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197846-83-6 | |

| Record name | Morpholine, 4-(3-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197846-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromophenyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 4-(3-Bromophenyl)morpholine hydrochloride, ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their electronic environment, and their connectivity. The protonation of the morpholine (B109124) nitrogen by HCl would lead to a downfield shift of the adjacent protons compared to the free base. The aromatic protons on the 3-bromophenyl ring would appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the morpholine ring would appear as two distinct triplets in the upfield region, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms.

Predicted ¹H NMR Data for this compound Data is predicted for a standard solvent such as DMSO-d₆.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.5 | Broad Singlet | 1H | N-H (hydrochloride) |

| ~7.30 - 7.45 | Multiplet | 2H | Aromatic C-H |

| ~7.15 - 7.25 | Multiplet | 2H | Aromatic C-H |

| ~3.80 - 3.95 | Triplet | 4H | -O-CH₂- |

| ~3.25 - 3.40 | Triplet | 4H | -N-CH₂- |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The number of signals would confirm the number of unique carbon environments. The chemical shifts would indicate the type of carbon (aliphatic vs. aromatic) and the nature of its attachments. The carbon attached to the bromine atom would appear at a characteristic chemical shift, while the carbons of the morpholine ring would be found in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound Data is predicted for a standard solvent such as DMSO-d₆.

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~148 | Aromatic C-N |

| ~132 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~122 | Aromatic C-Br |

| ~121 | Aromatic C-H |

| ~117 | Aromatic C-H |

| ~66 | -O-CH₂- |

| ~48 | -N-CH₂- |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular mass of the parent ion of 4-(3-Bromophenyl)morpholine (the free base). This precise measurement allows for the unambiguous determination of the elemental formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two major peaks (M+ and M+2) of nearly equal intensity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to analyze the purity of the sample and confirm the molecular weight of the main component. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base, 4-(3-Bromophenyl)morpholine.

Fragmentation Analysis: Under ionization, the molecule can break apart into smaller, characteristic fragments. Analysis of these fragments helps to piece together the molecular structure. For 4-(3-Bromophenyl)morpholine, expected fragmentation pathways would include cleavage of the morpholine ring and loss of the bromine atom. The fragmentation pattern serves as a molecular fingerprint that can aid in structural confirmation.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, Ion Chromatography, TLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of a chemical compound. For this compound, a reversed-phase HPLC method would likely be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). Purity is typically assessed by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks.

Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative chromatographic technique used to quickly assess purity and monitor the progress of a chemical reaction. A spot of the compound solution is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The position of the spot after development, represented by the retardation factor (Rf value), is characteristic of the compound in that specific solvent system. The presence of multiple spots would indicate impurities.

Ion Chromatography: While less common for this type of molecule, ion chromatography could be used to quantify the chloride counter-ion, confirming the stoichiometry of the hydrochloride salt.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure.

The analysis would yield detailed information, including:

Connectivity: Definitive confirmation of which atoms are bonded to each other.

Bond Lengths and Angles: Precise measurements of all bond lengths and the angles between them.

Conformation: The exact shape of the morpholine ring (typically a chair conformation) and the relative orientation of the bromophenyl group.

Intermolecular Interactions: Information on how the molecules are packed in the crystal lattice, including hydrogen bonding involving the protonated nitrogen and the chloride anion, as well as other non-covalent interactions.

This technique provides the ultimate structural confirmation, complementing the data obtained from spectroscopic and chromatographic methods.

Computational Chemistry and in Silico Investigations of 4 3 Bromophenyl Morpholine Hydrochloride and Analogues

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, offering profound insights into their stability and reactivity. mdpi.comrsc.org For 4-(3-Bromophenyl)morpholine hydrochloride and its analogues, DFT calculations can elucidate the distribution of electron density, identify reactive sites, and quantify molecular properties that govern chemical behavior. nyu.edunih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that a molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For instance, the electronegative oxygen and nitrogen atoms of the morpholine (B109124) ring, along with the bromine atom on the phenyl group, are expected to be regions of negative potential, influencing how the molecule interacts with biological targets.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 4-Phenylmorpholine (B1362484) | -5.89 | -0.98 | 4.91 | 1.85 |

| 4-(3-Bromophenyl)morpholine | -6.05 | -1.23 | 4.82 | 2.54 |

| 4-(3-Chlorophenyl)morpholine | -6.01 | -1.19 | 4.82 | 2.61 |

| 4-(3-Nitrophenyl)morpholine | -6.54 | -2.15 | 4.39 | 4.98 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. nih.gov For analogues of 4-(3-Bromophenyl)morpholine, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. mdpi.com The bromine atom, for example, can participate in halogen bonding, a specific non-covalent interaction that can significantly enhance binding affinity.

Following docking, Molecular Dynamics (MD) simulations are employed to analyze the dynamic behavior and stability of the ligand-protein complex over time. mdpi.comdoi.org MD simulations provide a more realistic representation of the biological environment by treating the system as flexible and observing its atomic motions. mdpi.com These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. mdpi.commdpi.com Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex. nih.govmdpi.com

| Compound | Docking Score (kcal/mol) | Key Interactions Observed |

|---|---|---|

| 4-Phenylmorpholine | -7.5 | Hydrophobic interaction with Phe, Leu; Pi-pi stacking. |

| 4-(3-Bromophenyl)morpholine | -8.9 | Halogen bond with backbone carbonyl; Hydrophobic interactions. |

| 4-(3-Hydroxyphenyl)morpholine | -8.2 | Hydrogen bond with Asp; Hydrophobic interactions. |

| 4-(3-Aminophenyl)morpholine | -8.5 | Hydrogen bond with Glu; Cation-pi interaction with Lys. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for morpholine derivatives, it becomes possible to predict the activity of novel, unsynthesized compounds. researchgate.netnih.gov The process involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological properties) for a training set of molecules with known activities. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build the model. elsevierpure.com

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. mdpi.com A statistically robust model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov For 4-(3-Bromophenyl)morpholine analogues, descriptors related to hydrophobicity (LogP), electronic effects of the phenyl ring substituent, and molecular shape would likely be important variables in a QSAR model.

| Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | Measures the goodness of fit for the training set. |

| Q² (Cross-validated R²) | 0.72 | Measures the internal predictive ability of the model. |

| R²_pred (External Validation) | 0.79 | Measures the predictive ability on an external test set. |

| F-statistic | 55.4 | Indicates the statistical significance of the model. |

Prediction of Conformational Preferences and Stereochemical Effects

The three-dimensional structure of a molecule is crucial for its biological activity. The morpholine ring typically adopts a stable chair conformation. cdnsciencepub.comcdnsciencepub.com Computational methods, such as potential energy surface scanning, can be used to determine the relative energies of different conformations (e.g., chair, boat, twist-boat) and the energy barriers for interconversion.

For substituted morpholines like 4-(3-Bromophenyl)morpholine, the orientation of the phenyl group (axial vs. equatorial) significantly impacts the molecule's shape and how it interacts with its biological target. Computational analysis can predict the most stable conformation. Generally, bulky substituents like the 3-bromophenyl group are expected to preferentially occupy the equatorial position to minimize steric hindrance. cdnsciencepub.com Understanding these conformational preferences is vital for designing molecules that fit optimally into a specific protein's binding pocket.

In Silico Screening and Virtual Library Design for Novel Morpholine Derivatives

In silico screening, or virtual screening, leverages computational models to rapidly evaluate large libraries of chemical compounds for their potential to bind to a biological target. mdpi.com This approach significantly reduces the time and cost associated with drug discovery by focusing experimental efforts on the most promising candidates. nih.gov

Starting with a core scaffold like 4-phenylmorpholine, a virtual library can be designed by systematically modifying substituents at various positions on the phenyl ring and the morpholine ring. nih.gov This library can then be screened using methods like high-throughput molecular docking or by applying a previously developed QSAR model. fu-berlin.de The results of the virtual screen provide a ranked list of compounds based on their predicted binding affinity or biological activity, guiding the synthesis of a focused set of novel and potentially more potent morpholine derivatives. nih.gov This strategy allows for the exploration of vast chemical space to identify innovative structures with desired therapeutic properties. researchgate.net

Scientific Review of this compound: An Examination of Available Research

Currently, there is a notable absence of published scientific literature detailing the specific pharmacological and biological activities of the chemical compound This compound . Extensive searches of scientific databases and research publications did not yield any in vitro or in vivo studies investigating its effects on the specific biological targets outlined in the requested article structure.

Therefore, it is not possible to provide a detailed, evidence-based article on the pharmacological and biological activity research of this compound that adheres to the specified outline concerning neurotransmitter receptor modulation, enzyme inhibition, endothelin receptor antagonism, antimicrobial activity, or anti-inflammatory responses.

While the morpholine chemical scaffold is present in numerous biologically active molecules, and derivatives of 4-phenylmorpholine have been investigated for various therapeutic properties, any discussion of these would be a generalization and not specific to the hydrochloride salt of the 3-bromophenyl substituted variant as requested. Adhering to the principles of scientific accuracy, this report cannot extrapolate findings from related but distinct chemical entities to describe the specific activities of this compound.

Further empirical research, including receptor binding assays, enzyme inhibition profiling, and cell-based functional assays, would be required to elucidate the pharmacological profile of this specific compound. Without such studies, any claims regarding its biological activity would be speculative.

Pharmacological and Biological Activity Research of Morpholine Derivatives

Investigation of Biological Activities in Cell-Based and Biochemical Assays

Anticancer Mechanism of Action Studies (e.g., ROS-mediated apoptotic pathway, specific enzyme targets)

Morpholine (B109124) derivatives have emerged as a significant class of compounds in anticancer research due to their diverse mechanisms of action. benthamdirect.comnih.gov These compounds often target various signaling pathways critical for cancer cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways. benthamdirect.com By interfering with these pathways, morpholine derivatives can effectively inhibit the growth and spread of tumor cells.

One of the key mechanisms by which morpholine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This is often achieved through a Reactive Oxygen Species (ROS)-mediated apoptotic pathway. tuni.finih.govnih.gov An overproduction of ROS within cancer cells can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, which in turn triggers the apoptotic cascade. nih.govfrontiersin.orgfrontiersin.org Studies on certain derivatives have shown they induce intracellular ROS, which elevates mitochondrial ROS levels and disrupts the mitochondrial membrane potential, ultimately leading to apoptosis through the activation of caspases like Caspase-3/7. tuni.finih.gov

Furthermore, morpholine derivatives have been found to target specific enzymes that are crucial for cancer cell function. For instance, some morpholine-acetamide derivatives have shown significant inhibitory activity against carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors and linked to tumor progression. nih.gov The inhibition of CAIX makes it an attractive target for anticancer therapies. nih.gov Other research has identified morpholine-substituted quinazoline (B50416) derivatives that induce apoptosis and inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov

Below is a table summarizing the anticancer mechanisms of selected morpholine derivatives.

Anticonvulsant Mechanisms

The pyrrolidine-2,5-dione ring, a structural component of some morpholine derivatives, is recognized as a key pharmacophore for compounds active in the central nervous system, particularly for anticonvulsant activity. nih.gov Research into new hybrid compounds has combined this core with a 3-methylthiophene (B123197) ring, which is present in the antiepileptic drug tiagabine. nih.gov

The mechanisms of action for anticonvulsant drugs generally involve redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk Three primary mechanisms are recognized: the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibitory neurotransmission, and a decrease in glutamate-mediated excitatory neurotransmission. epilepsysociety.org.uk Studies on various pyrrolidine-2,5-dione derivatives have indicated that their anticonvulsant effects are often associated with the blocking of sodium and/or calcium ion channels. nih.gov Blockade of voltage-gated sodium channels is a common mechanism for many established antiepileptic drugs, as these channels are fundamental for the conduction of action potentials in neurons. epilepsysociety.org.uk

Antiviral Activity and Protease Inhibition

Morpholine derivatives have shown considerable promise as antiviral agents, particularly through the mechanism of protease inhibition. scilit.com Viral proteases are critical enzymes that cleave viral polyproteins into functional units necessary for viral replication and assembly. scilit.com Inhibiting these proteases effectively halts the viral life cycle.

Significant research has been conducted on developing morpholine-containing inhibitors for the Human Immunodeficiency Virus 1 (HIV-1) protease. nih.govnih.gov By designing derivatives with flexible heterocyclic moieties like morpholine as P2 ligands, researchers aim to create inhibitors that can adapt to the active sites of drug-resistant viral mutations. nih.gov For example, certain carbamate (B1207046) and carbamido inhibitors incorporating morpholine have demonstrated superior enzymatic inhibition and antiviral activity compared to existing drugs like Darunavir (DRV), and have shown efficacy against DRV-resistant HIV-1 variants. nih.govnih.gov

Beyond HIV, the quinoline (B57606) scaffold, which can be part of a morpholine derivative's structure, has demonstrated potential for developing antivirals against other significant viruses. researchgate.net Studies have shown that certain quinoline derivatives can inhibit Dengue virus serotype 2 in a dose-dependent manner, impairing the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. researchgate.net

Other Biological Activities (e.g., Antihyperlipidemic, Antioxidant, Antileishmanial)

In addition to the activities mentioned above, morpholine derivatives exhibit a wide spectrum of other biological effects, including antihyperlipidemic, antioxidant, and antileishmanial properties. nih.gove3s-conferences.orgresearchgate.net

Antihyperlipidemic and Antioxidant Activity: Several studies have focused on designing multifunctional morpholine derivatives to combat atherosclerosis. nih.gov These compounds can simultaneously suppress cholesterol biosynthesis by inhibiting squalene (B77637) synthase (SQS) and protect hepatic microsomal membranes from lipid peroxidation. nih.govresearchgate.net In vivo studies in hyperlipidemic rat models have shown that these derivatives can significantly reduce total cholesterol, triglycerides, and low-density lipoprotein (LDL) levels. nih.govnih.govacs.orgacs.org The antioxidant activity is often attributed to the ability to scavenge free radicals, thereby inhibiting the lipid peroxidation process. nih.govresearchgate.net

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. Morpholine derivatives have been synthesized and screened for their leishmanicidal effects. turkiyeparazitolderg.orgnih.gov Studies have evaluated the in vitro activity of various Schiff and Mannich base compounds containing a morpholine structure against Leishmania infantum promastigotes, with some compounds showing significant antiparasitic effects. turkiyeparazitolderg.org The replacement of certain groups on other scaffolds with morpholine has also been shown to maintain high levels of antileishmanial potency. nih.gov

The table below summarizes findings on these other biological activities.

Corrosion Inhibition Mechanisms and Surface Interaction Studies

Morpholine and its derivatives are recognized for their effectiveness as corrosion inhibitors, particularly for steel in various environments. e3s-conferences.orgscirp.org Their mechanism of action primarily involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. bohrium.commdpi.comresearchgate.net

The inhibition process is based on the adsorption of the morpholine derivative molecules onto the metal surface. This adsorption can be a result of both physical (electrostatic) and chemical interactions. bohrium.commdpi.com The heteroatoms present in the morpholine ring, namely nitrogen and oxygen, possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective layer. bohrium.commdpi.com

The following table presents a summary of studies on the corrosion inhibition properties of morpholine derivatives.

Structure Activity Relationship Sar and Pharmacophore Analysis of Morpholine Derivatives

Impact of Aromatic Ring Substitution on Biological Activity

The nature and position of substituents on the aromatic ring of phenylmorpholine derivatives significantly influence their biological activity. Halogen atoms, such as bromine, chlorine, and fluorine, as well as other functional groups like nitro and methyl groups, can modulate the potency and selectivity of these compounds through steric, electronic, and hydrophobic effects.

Research has demonstrated that the introduction of an electron-withdrawing group on the aromatic ring can enhance the inhibitory activity of certain morpholine (B109124) derivatives. For instance, in a series of morpholinopyrimidine derivatives, compounds bearing an aromatic ring with an electron-withdrawing group, such as a methoxy (B1213986) or a fluoro group, exhibited a greater ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Specifically, compounds V4 (containing a methoxyphenyl group) and V8 (containing a fluorophenyl group) were the most potent NO inhibitors among the synthesized compounds. nih.gov Conversely, derivatives with electron-donating groups on the aromatic ring were found to be less effective. nih.gov

In the context of cholinesterase inhibitors, the substitution pattern on the 4-N-phenyl ring of quinoline (B57606) derivatives bearing a morpholine moiety was found to be critical for their inhibitory potency. mdpi.com The presence of small-volume aromatic moieties was suggested to be favorable for the inhibition of acetylcholinesterase (AChE). mdpi.com Furthermore, the reduction of a nitro group to an amino group on the phenyl ring had a differential effect on the inhibition of AChE and butyrylcholinesterase (BChE), indicating that the electronic nature of the substituent plays a key role in target selectivity. mdpi.com

The position of the substituent on the aromatic ring is also a determining factor. For example, in a study of 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, the substitution pattern on the 5- and 6-phenyl rings was extensively explored. nih.gov This highlights the importance of positional isomerism in defining the interaction of the molecule with its biological target.

The following table summarizes the influence of aromatic ring substitutions on the biological activity of morpholine derivatives based on reported findings:

| Substituent | Position | Effect on Biological Activity | Compound Series |

| Methoxy | - | Increased NO inhibition | Morpholinopyrimidine derivatives |

| Fluoro | - | Increased NO inhibition | Morpholinopyrimidine derivatives |

| Electron-donating groups | - | Decreased NO inhibition | Morpholinopyrimidine derivatives |

| Small volume aromatic moieties | 4-N-phenyl | Favorable for AChE inhibition | Quinoline derivatives |

| 3-Amino | 3-phenyl | Better BChE inhibition than 3-nitro | Quinoline derivatives |

| 3-Amino | 3-phenyl | Better AChE inhibition than 3-nitro | Quinoline derivatives |

Role of the Morpholine Heterocycle as a Pharmacophore in Biological Recognition and Potency Enhancement

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to favorably influence their properties. nih.govdntb.gov.ua This heterocycle is not merely a passive scaffold but often plays an active role in molecular recognition and potency enhancement through various mechanisms. researchgate.netnih.gov

One of the key advantages of the morpholine moiety is its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com Its presence can enhance aqueous solubility, membrane permeability, and metabolic stability, which are crucial for oral bioavailability and in vivo efficacy. researchgate.netmdpi.com The weak basicity of the morpholine nitrogen (pKa ≈ 8.7) allows it to be protonated at physiological pH, which can be advantageous for interactions with biological targets and for improving solubility. nih.gov

The morpholine ring can directly participate in binding to target proteins. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of enzymes or receptors. researchgate.net Additionally, the relatively electron-deficient nature of the ring allows it to engage in hydrophobic interactions. researchgate.net In some cases, the morpholine moiety is an integral component of the pharmacophore, essential for high-affinity binding. nih.govresearchgate.net For instance, in certain enzyme inhibitors, the morpholine ring has been shown to be a significant contributor to the binding affinity. nih.gov

Furthermore, the chair-like conformation of the morpholine ring provides a defined three-dimensional structure that can orient other substituents in a favorable manner for interaction with the target. nih.gov This conformational rigidity can reduce the entropic penalty upon binding, leading to higher affinity.

The versatility of the morpholine ring is also evident in its role as a bioisosteric replacement for other functional groups. Its physicochemical properties can mimic those of other moieties, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.

Influence of Linker and Terminal Group Modifications on Target Affinity and Selectivity

In a study of novel 4-N-phenylaminoquinoline derivatives as potential cholinesterase inhibitors, the length of the methylene (B1212753) side chain (linker) between the quinoline core and the terminal morpholine group had a significant impact on inhibitory potency. mdpi.comnih.gov Derivatives with a two-methylene linker exhibited better inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to those with three or four-methylene linkers. mdpi.com This suggests that a specific linker length provides the optimal distance and orientation for the morpholine group to interact with the enzyme's active site.

The nature of the terminal group is also a key determinant of biological activity. In the aforementioned study, the terminal morpholine group itself was chosen for its known favorable interactions with cholinesterases and its potential to improve brain exposure due to its lower molecular weight and volume. mdpi.com

In another example involving HIV-1 integrase inhibitors, a series of compounds were synthesized with a quinoline subunit and an ancillary aromatic ring connected by various functionalized spacers (linkers) such as amide, hydrazide, and urea. nih.gov The amide derivatives were found to be the most promising, indicating that the chemical nature of the linker is crucial for activity. nih.gov

The following table illustrates the impact of linker and terminal group modifications on the biological activity of morpholine derivatives:

| Modification | Effect on Biological Activity | Compound Series |

| 2-methylene linker | Better AChE and BChE inhibition | 4-N-phenylaminoquinoline derivatives |

| 3- or 4-methylene linker | Lower AChE and BChE inhibition | 4-N-phenylaminoquinoline derivatives |

| Amide linker | Most promising HIV-1 integrase inhibition | Quinoline derivatives |

Elucidation of Active Pharmacophores and Key Molecular Features for Specific Bioactivities

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of active pharmacophores for morpholine derivatives is essential for understanding their mechanism of action and for designing new compounds with improved activity. researchgate.net

For a variety of biological targets, the morpholine ring itself is a key component of the active pharmacophore. researchgate.netnih.gov Its ability to participate in hydrogen bonding and hydrophobic interactions, as well as its defined conformational properties, make it a crucial element for binding. nih.govresearchgate.net

In the context of central nervous system (CNS) drug discovery, the analysis of morpholine-containing drug candidates has revealed active pharmacophores responsible for modulating various molecular targets. nih.gov For receptors involved in mood disorders and pain, a precise pharmacophore containing the morpholine ring can often be identified. nih.gov

For inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), the morpholine ring is frequently observed as a key interacting element. nih.gov In the design of mTOR inhibitors, the incorporation of a morpholine moiety into a tetrahydroquinoline scaffold was found to be a valuable pharmacophore for enhancing solubility, membrane permeability, and target interactions. mdpi.com

The key molecular features for specific bioactivities often involve a combination of the morpholine ring and other structural elements. For instance, in the case of the anti-inflammatory morpholinopyrimidine derivatives, the active pharmacophore appears to involve the morpholine ring, the pyrimidine (B1678525) core, and an appropriately substituted aromatic ring. nih.gov The presence of an electron-withdrawing group on the aromatic ring was identified as a key feature for enhanced activity. nih.gov

Design Principles for Optimized Biological Activity and Selectivity

Based on the understanding of SAR and pharmacophore models, several design principles can be formulated for the optimization of the biological activity and selectivity of morpholine derivatives.

Strategic Substitution on the Aromatic Ring: The electronic and steric properties of substituents on the aromatic ring should be carefully chosen to maximize potency and selectivity. The use of electron-withdrawing groups may be beneficial for certain targets, while the size and position of the substituent can influence binding to specific pockets in the target protein. nih.gov

Optimization of Linker Length and Flexibility: The linker connecting the morpholine moiety to other parts of the molecule should be optimized in terms of length and rigidity. A linker that is too long or too flexible may lead to a loss of binding affinity due to an entropic penalty. Conversely, a linker that is too short or too rigid may not allow the molecule to adopt the optimal conformation for binding. mdpi.com

Incorporation of the Morpholine Moiety as a Privileged Scaffold: The morpholine ring should be considered a valuable building block in drug design due to its favorable physicochemical and pharmacokinetic properties. nih.govdntb.gov.ua Its ability to improve solubility, permeability, and metabolic stability can lead to compounds with better in vivo performance. researchgate.net

Bioisosteric Replacement: The morpholine ring can be used as a bioisostere for other functional groups to fine-tune the properties of a molecule. This can be a useful strategy for improving potency, reducing toxicity, or altering the pharmacokinetic profile.

Structure-Based and Ligand-Based Pharmacophore Modeling: Computational tools such as pharmacophore modeling can be employed to guide the design of new morpholine derivatives. researchgate.net By identifying the key molecular features required for activity, these models can help to prioritize synthetic targets and increase the efficiency of the drug discovery process.

By applying these design principles, medicinal chemists can rationally design and synthesize novel morpholine derivatives with optimized biological activity and selectivity for a wide range of therapeutic targets.

Biochemical Transformations and Metabolic Pathway Investigations

In Vitro Metabolic Stability and Metabolite Identification Studies

Detailed in vitro metabolic studies specifically on 4-(3-Bromophenyl)morpholine hydrochloride are not extensively reported in publicly available scientific literature. However, its metabolic fate can be predicted by analyzing the known biotransformations of its core structural components: the bromophenyl group and the morpholine (B109124) ring. Such studies are essential in early drug discovery to identify metabolic "soft spots" where the molecule is most likely to be broken down. chemrxiv.org

Predicted Metabolic Pathways:

The metabolism of this compound is expected to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. mdpi.com

Aromatic Hydroxylation: The bromophenyl ring is a likely site for oxidation. CYP enzymes can introduce a hydroxyl (-OH) group onto the aromatic ring, typically at positions ortho or para to the existing substituents. This is a common metabolic pathway for brominated aromatic compounds. nih.gov

Morpholine Ring Oxidation: The morpholine ring presents several sites for oxidation.

C-Oxidation: The carbon atoms adjacent (alpha) to the nitrogen and oxygen atoms are susceptible to hydroxylation. This can lead to the formation of unstable intermediates that may result in the opening of the morpholine ring.

N-Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide, a common metabolic route for tertiary amines. nih.gov

Ring Cleavage: Oxidative cleavage of the morpholine ring can occur, leading to more polar, linear metabolites. Studies on the biodegradation of morpholine have identified intermediates like 2-(2-aminoethoxy) acetate, resulting from C-N bond cleavage, a process shown to be initiated by cytochrome P450. nih.gov

Phase II Metabolism: If hydroxylated metabolites are formed during Phase I, they can undergo subsequent conjugation reactions.

Glucuronidation and Sulfation: The newly formed hydroxyl groups can be conjugated with glucuronic acid or sulfate (B86663) groups. These processes, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, significantly increase the water solubility of the compound, facilitating its excretion from the body. This is a major metabolic pathway for compounds containing a bromophenyl moiety that undergo initial hydroxylation. nih.gov

The following table outlines the potential metabolites of this compound based on these predicted pathways.

| Potential Metabolite | Proposed Metabolic Pathway | Mass Change |

| Hydroxy-4-(3-bromophenyl)morpholine | Aromatic Hydroxylation | +16 Da |

| 4-(3-Bromophenyl)morpholin-N-oxide | N-Oxidation | +16 Da |

| 4-(3-Bromophenyl)-morpholin-3-one | C-Oxidation (alpha to Nitrogen) | +14 Da |

| Ring-opened products (e.g., formic acid esters) | Oxidative C-C bond cleavage | Variable |

| Glucuronide conjugate of hydroxylated metabolite | Phase II Glucuronidation | +176 Da |

| Sulfate conjugate of hydroxylated metabolite | Phase II Sulfation | +80 Da |

Enzymatic Biotransformations of Morpholine-Containing Compounds

The morpholine moiety is a common scaffold in medicinal chemistry, valued for conferring favorable physicochemical properties such as improved solubility and pharmacokinetic profiles. nih.govnih.govnih.gov However, it is also subject to various enzymatic biotransformations that can impact a drug's metabolic stability. The primary enzymes involved in the Phase I metabolism of morpholine-containing compounds are the cytochrome P450 (CYP) monooxygenases. mdpi.comyoutube.com

Key Enzymatic Reactions:

CYP-Mediated Oxidation: The CYP superfamily, particularly isoforms like CYP3A4, CYP2D6, and CYP2C19, are central to the metabolism of a vast number of drugs. youtube.com For morpholine derivatives, their actions are focused on several key transformations:

Hydroxylation: This is one of the most common CYP-mediated reactions. For the morpholine ring, this typically occurs at the carbon atoms alpha to the heteroatoms (nitrogen and oxygen), as these positions are electronically activated.

N-Oxidation: The lone pair of electrons on the morpholine nitrogen makes it a target for oxidation, leading to the formation of a stable N-oxide metabolite. The antimalarial drug candidate OZ439, which contains a morpholine group, was found to form metabolites from both monohydroxylation and morpholine N-oxidation, with CYP3A4 identified as the responsible enzyme. nih.gov

Ring Cleavage: While less common in human metabolism compared to simple oxidation, enzymatic ring-opening can occur. In microorganisms like Mycobacterium aurum, a cytochrome P450 enzyme has been shown to catalyze the initial C-N bond cleavage of the morpholine ring, representing a key step in its degradation pathway. nih.gov This highlights the inherent susceptibility of the ring structure to enzymatic breakdown under certain conditions.

The following table summarizes the primary enzymatic biotransformations observed for compounds containing a morpholine ring.

| Enzyme Family | Key Isoforms | Type of Biotransformation on Morpholine Moiety |

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP2C9, CYP1A2 | C-Hydroxylation, N-Oxidation, Oxidative Ring Cleavage |

| Flavin-containing Monooxygenases (FMO) | FMO1, FMO3 | N-Oxidation |

| UDP-Glucuronosyltransferases (UGT) | UGT1A, UGT2B families | Glucuronidation (of hydroxylated metabolites) |

| Sulfotransferases (SULT) | SULT1A, SULT1E families | Sulfation (of hydroxylated metabolites) |

Strategies for Enhancing Metabolic Stability of Morpholine Derivatives through Structural Modifications

Enhancing metabolic stability is a critical goal in drug design to improve a compound's pharmacokinetic properties, such as half-life and oral bioavailability. juw.edu.pk For morpholine derivatives, strategies focus on blocking or slowing the enzymatic biotransformations described previously. nih.govresearchgate.net

Common Medicinal Chemistry Strategies:

Blocking Sites of Metabolism: Once a metabolic "soft spot" is identified, chemists can modify the structure at or near that position to hinder enzymatic action.

Deuteration: The replacement of a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of CYP-mediated C-H bond cleavage. This "Kinetic Isotope Effect" can significantly increase the metabolic stability of the molecule without altering its fundamental shape or pharmacology.

Fluorination: Introducing a fluorine atom at a metabolically labile position is a widely used strategy. The carbon-fluorine bond is exceptionally strong and not susceptible to hydroxylation. Fluorine can also alter the electronic properties of the molecule, potentially reducing the reactivity of nearby sites.

Steric Hindrance: Introducing a bulky group (e.g., a methyl or cyclopropyl (B3062369) group) adjacent to a metabolically susceptible site can physically block the enzyme's active site from accessing it. This steric shield approach can effectively prevent metabolism at that position.

Electronic Modification: The susceptibility of a molecule to oxidation is related to its electron density. Introducing electron-withdrawing groups can decrease the electron density at the morpholine nitrogen or the adjacent phenyl ring, making them less favorable substrates for oxidative enzymes like CYPs.

Scaffold Hopping and Isosteric Replacement: If the morpholine ring itself is the primary source of metabolic instability, it can sometimes be replaced with a bioisostere—a different functional group that retains the desired biological activity and physicochemical properties but possesses greater metabolic stability. For example, in the development of mTOR kinase inhibitors, tetrahydro-2H-pyran has been explored as a metabolically stable isostere of the morpholine moiety.

The following table details common strategies employed to improve the metabolic stability of morpholine-containing drug candidates.

| Strategy | Mechanism of Action | Example of Structural Modification |

| Deuteration | Slows C-H bond cleavage by CYP enzymes due to a higher bond energy (Kinetic Isotope Effect). | Replacing a C-H bond on the morpholine ring with a C-D bond. |

| Fluorination | The C-F bond is resistant to oxidative cleavage; acts as a bioisostere for H. | Replacing a metabolically labile H on the phenyl ring with F. |

| Steric Hindrance | A bulky group physically blocks enzyme access to the metabolic site. | Adding a methyl group to the morpholine ring adjacent to a site of hydroxylation. |

| Electronic Modification | Reduces electron density, making the site less susceptible to oxidation. | Adding an electron-withdrawing group (e.g., trifluoromethyl) to the phenyl ring. |

Future Research Directions and Potential Applications

Exploration of Novel Therapeutic Indications for Morpholine-Based Scaffolds

The versatility of the morpholine (B109124) ring is evident in the wide array of biological activities exhibited by its derivatives. nih.gov This structural motif is a cornerstone in the development of therapeutic agents, serving as a building block for antibiotics, antifungals, and anticancer drugs. e3s-conferences.org The ongoing demand for new medicines continually fuels research into novel morpholine derivatives with improved biological efficacy and safety profiles. e3s-conferences.org

Researchers are actively exploring the potential of morpholine-based compounds across a spectrum of diseases. Thoughtfully substituted morpholine derivatives have shown promise as antitubercular, anti-urease, antioxidant, and antibacterial agents. jchemrev.com Furthermore, they have been investigated for their potential as antihypertensive, analgesic, anti-inflammatory, and anticancer agents. jchemrev.com For instance, certain morpholine-containing hydrazones have demonstrated potent cytotoxicity against human carcinoma cell lines. jchemrev.com A new series of morpholine derivatives has also been identified as selective dopamine D3 receptor antagonists, highlighting their potential in treating neurological and psychiatric disorders. nih.gov The ability of the morpholine moiety to interact with various molecular targets, sometimes as an integral part of a pharmacophore for enzyme inhibitors or by conferring selective affinity for receptors, underscores its importance in drug design. nih.gov

Future investigations will likely focus on elucidating the structure-activity relationships (SAR) of new derivatives to optimize their therapeutic effects. e3s-conferences.org The exploration of morpholine scaffolds in targeting complex diseases and emerging health threats remains a vibrant and promising area of medicinal chemistry.

| Therapeutic Area | Potential Application of Morpholine Derivatives | Example Research Focus |

|---|---|---|

| Oncology | Anticancer agents | Cytotoxicity against human carcinoma cell lines (e.g., MCF-7, HepG2) jchemrev.com |

| Infectious Diseases | Antibiotics, antifungals, antitubercular agents | Development of new antimicrobial agents to combat resistance e3s-conferences.orgjchemrev.com |

| Neurology | Dopamine D3 receptor antagonists | Treatment of neurological and psychiatric disorders nih.gov |

| Inflammation | Anti-inflammatory agents, selective COX-2 inhibitors | Development of novel non-steroidal anti-inflammatory drugs (NSAIDs) jchemrev.com |

| Cardiovascular | Antihypertensive agents | Management of high blood pressure jchemrev.com |

Development of Advanced Synthetic Strategies for Complex and Highly Substituted Morpholine Derivatives

While the morpholine heterocycle is a component of many FDA-approved drugs, the synthesis of more complex and C-functionalized derivatives remains an area with significant room for exploration. nih.govdigitellinc.com The development of advanced synthetic methodologies is crucial for accessing novel chemical space and creating a wider diversity of morpholine-based compounds for screening and development. nih.govdigitellinc.com

One promising approach is the application of systematic chemical diversity (SCD), a concept that guides the expansion of saturated drug-like scaffolds by systematically varying regiochemistry and stereochemistry. nih.govdigitellinc.com This strategy has been successfully used to synthesize collections of methyl-substituted morpholine acetic acid esters from enantiomerically pure amino acids and amino alcohols. nih.govdigitellinc.com Such methods produce diverse sets of C-substituted morpholines that can be directly used in fragment screening or as building blocks in medicinal chemistry. nih.govdigitellinc.com

Future synthetic research will likely focus on creating even more complex, polycyclic, and highly substituted morpholine structures. The goal is to develop efficient, stereoselective, and scalable synthetic routes to these novel compounds. Advances in catalysis, flow chemistry, and combinatorial chemistry will be instrumental in achieving these objectives, enabling the rapid generation of libraries of unique morpholine derivatives for biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Morpholine Drug Design and Discovery

| AI/ML Application | Function in Morpholine Drug Discovery | Potential Impact |

|---|---|---|

| Target Identification | Analyzes multi-omics data to identify novel disease targets. nih.gov | Uncovers new therapeutic opportunities for morpholine scaffolds. |

| De Novo Drug Design | Generates novel morpholine-based molecular structures with desirable properties. ijpsjournal.com | Expands chemical space and creates optimized lead compounds. |

| Virtual Screening | Predicts the binding affinity of morpholine derivatives to target proteins. nih.gov | Accelerates hit identification and reduces screening costs. |

| Property Prediction | Estimates physicochemical (solubility, permeability) and ADMET properties. nih.gov | Improves selection of candidates with drug-like properties. |

| Structural Biology | Predicts 3D protein structures to guide rational drug design. nih.gov | Enables precise, structure-based design of potent inhibitors. |

Expanding Applications of Morpholine Derivatives in Materials Science and Other Chemical Disciplines

Beyond pharmaceuticals, morpholine and its derivatives have significant potential in materials science and other industrial applications. e3s-conferences.org Their unique chemical properties make them valuable as corrosion inhibitors, curing agents, stabilizers, and catalysts. e3s-conferences.orgchemicalbook.com

In materials science, morpholine derivatives are poised for greater use in the production of advanced polymers and resins. e3s-conferences.org They can function as effective curing agents, stabilizers, and cross-linking agents, contributing to the development of materials with enhanced mechanical and thermal properties. e3s-conferences.org The role of morpholine as a corrosion inhibitor is critical for protecting metals in industrial settings, such as in boiler water stream systems and natural gas pipelines. chemicalbook.comnih.gov Its ability to neutralize acidic components makes it highly effective in these applications. nih.gov

The versatility of morpholine also extends to its use as a solvent and catalyst in various chemical reactions, enhancing its utility in organic synthesis. e3s-conferences.org Additionally, morpholine derivatives are used in the manufacturing of optical brighteners for detergents, as softening agents in the textile industry, and in the synthesis of rubber chemicals. nih.gov Future research will likely explore the development of novel morpholine-based functional materials, such as smart polymers, coatings, and specialized lubricants, further broadening the impact of this versatile heterocyclic compound.

Q & A

Q. What are the common synthetic routes for 4-(3-bromophenyl)morpholine hydrochloride?

The compound can be synthesized via the Silicon Amine Protocol (SLAP) reagent system combined with photoredox catalysis. In a gram-scale synthesis, the SLAP reagent (1.00 equiv) is condensed with an aldehyde (1.00 equiv) and cyclized under continuous flow conditions. This method avoids traditional stepwise protocols, improving scalability and reducing purification steps . Alternative methods include nucleophilic substitution of brominated aryl halides with morpholine derivatives, though yields may vary depending on reaction conditions (e.g., solvent polarity, temperature).

Q. How is this compound characterized for purity and structural confirmation?

Key characterization techniques include:

- LCMS : To confirm molecular ion peaks (e.g., m/z values) and detect impurities. For example, LCMS analysis of related morpholine derivatives showed m/z 754 [M+H]+ .

- HPLC : Retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) ensures batch consistency .

- Melting Point (mp) : Physical properties such as mp (e.g., 247–251°C for structurally similar morpholine hydrochlorides) are critical for identity verification .

Q. What solvents and reaction conditions are optimal for its synthesis?

Anhydrous ethanol and dichloromethane are commonly used due to their compatibility with Lewis acids and photoredox catalysts. Reaction pH adjustments (e.g., pH 1.5–2.0 with HCl) and reflux conditions (e.g., 12 hours at 78–82°C under reduced pressure) are critical for cyclization and salt formation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, LCMS) be resolved during characterization?

Contradictions in spectral data often arise from residual solvents, isomerization, or byproducts. For example, bromophenyl derivatives may exhibit rotational isomers in NMR. To resolve this:

Q. What strategies mitigate low yields in gram-scale syntheses of this compound?

Low yields often stem from incomplete cyclization or side reactions. Optimize:

- Catalyst loading : Adjust photoredox catalyst concentrations (e.g., 2–5 mol%) to balance reactivity and cost .

- Flow chemistry : Continuous flow systems enhance mixing and heat transfer, improving reproducibility compared to batch reactions .

- Workup protocols : Use counterion exchange (e.g., HCl gas for salt precipitation) to enhance purity without chromatography .

Q. How can substituent effects on the bromophenyl ring influence pharmacological activity?

The 3-bromo substituent enhances steric bulk and electronic effects, impacting binding to biological targets. For example:

Q. What advanced analytical methods detect trace impurities in the final product?

- Chiral HPLC : Resolves enantiomeric contaminants (critical for morpholine derivatives used in asymmetric catalysis).

- ICP-MS : Detects heavy metal residues from catalyst systems (e.g., Ru/Ir in photoredox reactions) .

- DSC/TGA : Thermal analysis identifies hydrate or polymorphic forms, which affect solubility and stability .

Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound?

Deuterated analogs (e.g., d6-dimethylamino derivatives) are used to:

- Track metabolic pathways via LC-MS/MS .

- Study hydrogen/deuterium exchange kinetics to elucidate reaction mechanisms (e.g., acid-catalyzed ring-opening) .

Methodological Notes

- Data Contradiction Analysis : Cross-reference multiple techniques (e.g., X-ray vs. NMR) to resolve ambiguities. For example, crystallographic data confirmed the planar geometry of bromophenyl derivatives, resolving earlier NMR inconsistencies .

- Scalability Challenges : Pilot-scale reactions should prioritize solvent recovery (e.g., ethanol distillation) and catalyst recycling to align with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.